molecular formula C8H15N3O3 B605815 Azido-PEG1-CH2CO2tBu CAS No. 1820717-35-8

Azido-PEG1-CH2CO2tBu

Cat. No. B605815
CAS RN: 1820717-35-8
M. Wt: 201.23
InChI Key: VYUUTJWBKOGROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG1-CH2CO2tBu is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The azide group of Azido-PEG1-CH2CO2tBu readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine-bearing molecules .


Molecular Structure Analysis

The molecular formula of Azido-PEG1-CH2CO2tBu is C8H15N3O3 . The InChI is InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)COCCN=[N+]=[N-] .


Chemical Reactions Analysis

Azido-PEG1-CH2CO2tBu is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

The molecular weight of Azido-PEG1-CH2CO2tBu is 201.22 g/mol . It has a topological polar surface area of 49.9 Ų . It has 7 rotatable bonds .

Scientific Research Applications

Protein Degradation

Azido-PEG1-CH2CO2tBu can be used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . This has significant implications in the field of drug discovery and development, particularly for diseases related to protein dysregulation.

Bioconjugation

Azido-PEG1-CH2CO2tBu can be used in bioconjugation, a process that involves attaching two biomolecules together. The azide group in the compound can react with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage .

Synthesis of Diverse PROTAC Molecules

Azido-PEG1-CH2CO2tBu can be used to synthesize a wide range of PROTAC molecules with different targets . This allows for the exploration of various protein targets for potential therapeutic interventions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Azido-PEG1-CH2CO2tBu can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . This “click chemistry” reaction is widely used in bioconjugation and materials science.

Mechanism of Action

Target of Action

Azido-PEG1-CH2CO2tBu, also known as Azido-PEG1-C1-Boc, is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules containing Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry to yield a stable triazole linkage .

Mode of Action

The azide group in Azido-PEG1-CH2CO2tBu readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to bind to its targets and exert its effects. Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions to afford a free carboxylic acid that can be used for coupling with amine-bearing molecules .

Biochemical Pathways

The compound’s ability to form a stable triazole linkage with alkyne, bcn, or dbco groups suggests that it may influence pathways involving these molecules .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of Azido-PEG1-CH2CO2tBu’s action is the formation of a stable triazole linkage with its target molecules . This can enable the compound to exert its effects at the molecular and cellular levels. The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine-bearing molecules , further expanding its potential effects.

Action Environment

It’s worth noting that the compound’s t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that pH levels may play a role in its action.

properties

IUPAC Name

tert-butyl 2-(2-azidoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUUTJWBKOGROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG1-CH2CO2tBu
Reactant of Route 2
Reactant of Route 2
Azido-PEG1-CH2CO2tBu
Reactant of Route 3
Reactant of Route 3
Azido-PEG1-CH2CO2tBu
Reactant of Route 4
Reactant of Route 4
Azido-PEG1-CH2CO2tBu
Reactant of Route 5
Reactant of Route 5
Azido-PEG1-CH2CO2tBu
Reactant of Route 6
Reactant of Route 6
Azido-PEG1-CH2CO2tBu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.